molecular formula C36H62O6 B3026088 10-Undecenoic acid, 1,2,3-propanetriyl ester CAS No. 93824-29-4

10-Undecenoic acid, 1,2,3-propanetriyl ester

Cat. No. B3026088
CAS RN: 93824-29-4
M. Wt: 590.9 g/mol
InChI Key: LQAWJXRQRYWNFI-UHFFFAOYSA-N
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Description

10-Undecenoic acid, 1,2,3-propanetriyl ester, also known as Glycerin tri-10-undecenoate or Glyceryl triundec-10-enoate, is a triacylglycerol that contains 10(Z)-undecenoic acid at the sn-1, sn-2, and sn-3 positions . It has a molecular formula of C36H62O6 and a molecular weight of 590.9 g/mol .


Synthesis Analysis

A series of novel 10-Undecenoic acid-based triazole derivatives were designed and synthesized in a study . The 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles .

Scientific Research Applications

Antimicrobial Applications

10-Undecenoic acid derivatives have been explored for their antimicrobial properties. Research has shown that novel lipidic triazole derivatives of 10-Undecenoic acid exhibit significant antibacterial and antifungal activities. These compounds have been tested against plant pathogenic microorganisms like Ralstonia solanacearum and Fusarium oxysporum, demonstrating potential as antimicrobial agents .

Polymer Industry

This compound is used as a precursor in the synthesis of bifunctional polymers. Through reactions such as hydroformylation and aminocarbonylation, 10-Undecenoic acid derivatives can be transformed into polymer precursors that are valuable in creating materials with specific properties for industrial applications .

Cosmetic Industry

10-Undecenoic acid and its esters are utilized in the cosmetic industry due to their emollient and skin-conditioning properties. They are often included in formulations for skincare products, providing benefits such as moisturizing and enhancing the texture of the skin.

Pharmaceutical Applications

In the pharmaceutical field, 10-Undecenoic acid derivatives are investigated for their potential therapeutic applications. These compounds are studied for their role in drug delivery systems, leveraging their ability to interact with biological membranes and enhance the delivery of active pharmaceutical ingredients .

Environmental Research

This compound is also explored in environmental research for its potential use in bioremediation. Its derivatives can be used to degrade environmental pollutants, making it a valuable tool in efforts to clean up contaminated sites and reduce environmental impact.

Agrochemical Applications

In agriculture, 10-Undecenoic acid derivatives are used as bioactive agents to protect crops from pathogens. Their antimicrobial properties make them suitable for developing agrochemicals that can help in managing plant diseases and improving crop yields .

Material Science

In material science, 10-Undecenoic acid esters are used to synthesize novel materials with unique properties. These materials can be used in various applications, including coatings, adhesives, and lubricants, due to their ability to form stable and durable films .

Biomedical Research

Biomedical research explores the use of 10-Undecenoic acid derivatives in developing new therapeutic agents. Their ability to interact with biological systems and exhibit bioactivity makes them promising candidates for further investigation in treating various diseases .

Source Source Source

properties

IUPAC Name

2,3-di(undec-10-enoyloxy)propyl undec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h4-6,33H,1-3,7-32H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAWJXRQRYWNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC=C)OC(=O)CCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1093661-05-2
Details Compound: 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093661-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201259646
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93824-29-4
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93824-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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